
oxalate;tetrakis(hydroxymethyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalate;tetrakis(hydroxymethyl)phosphanium is a compound that combines the properties of oxalate and tetrakis(hydroxymethyl)phosphanium. It is known for its applications in various fields, including flame retardancy, biocides, and water treatment. The compound is particularly valued for its ability to form stable complexes and its effectiveness in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oxalate;tetrakis(hydroxymethyl)phosphanium is typically prepared by reacting formaldehyde with phosphine and oxalic acid. The reaction is carried out with vigorous agitation and does not require a catalyst . The process involves the following steps:
Reaction of Formaldehyde with Phosphine: This step forms trishydroxymethylphosphine.
Reaction with Oxalic Acid: The trishydroxymethylphosphine is then reacted with oxalic acid to form the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets industrial standards for its various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Oxalate;tetrakis(hydroxymethyl)phosphanium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield phosphine derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acids are commonly employed.
Major Products:
Oxidation Products: Phosphine oxides.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted phosphonium compounds.
Applications De Recherche Scientifique
Oxalate;tetrakis(hydroxymethyl)phosphanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxalate;tetrakis(hydroxymethyl)phosphanium involves its ability to form stable complexes with various substrates. In flame retardancy, it promotes the formation of a continuous intumescent char layer, protecting the underlying material from fire . As a biocide, it disrupts the cellular processes of microorganisms, leading to their death .
Comparaison Avec Des Composés Similaires
Tetrakis(hydroxymethyl)phosphonium chloride: Used in similar applications but differs in its chloride content.
Tetrakis(hydroxymethyl)phosphonium sulfate: Another related compound with similar properties but different anionic components.
Uniqueness: Oxalate;tetrakis(hydroxymethyl)phosphanium is unique due to its oxalate component, which enhances its stability and effectiveness in various applications. Its ability to form stable complexes and its versatility in chemical reactions make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
52221-67-7 |
|---|---|
Formule moléculaire |
C10H24O12P2 |
Poids moléculaire |
398.24 g/mol |
Nom IUPAC |
oxalate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/2C4H12O4P.C2H2O4/c2*5-1-9(2-6,3-7)4-8;3-1(4)2(5)6/h2*5-8H,1-4H2;(H,3,4)(H,5,6)/q2*+1;/p-2 |
Clé InChI |
ZYNUSOWWGMTZHH-UHFFFAOYSA-L |
SMILES canonique |
C(O)[P+](CO)(CO)CO.C(O)[P+](CO)(CO)CO.C(=O)(C(=O)[O-])[O-] |
Numéros CAS associés |
124-64-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


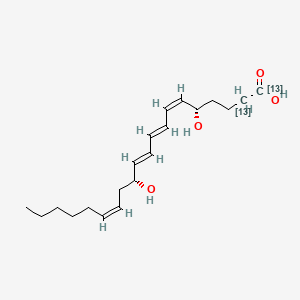
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
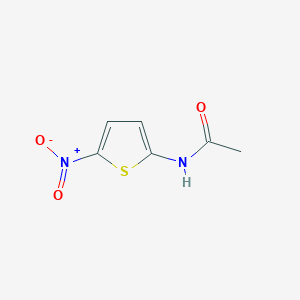
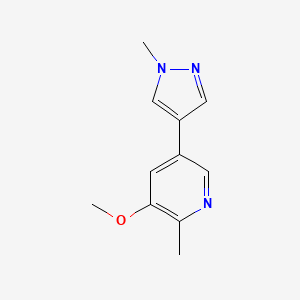

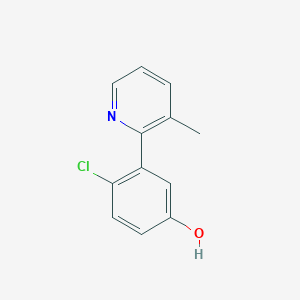
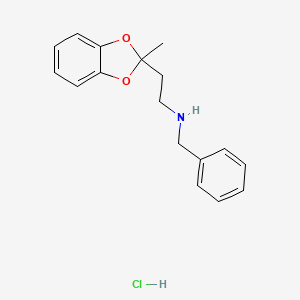
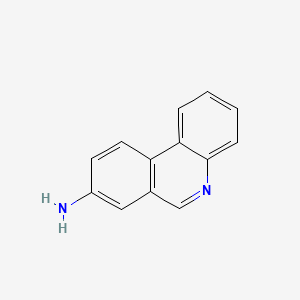

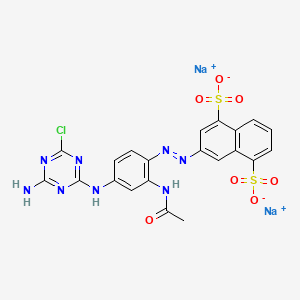
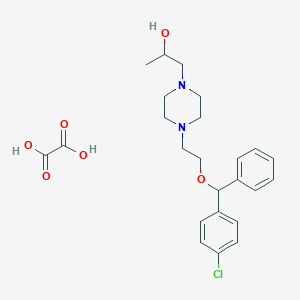
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)
